2-Tert-butylcyclohexanamine CAS 35735-41-2 properties
2-Tert-butylcyclohexanamine CAS 35735-41-2 properties
An In-Depth Technical Guide to 2-Tert-butylcyclohexanamine (CAS 35735-41-2)
Introduction: Understanding the Core Structure
2-Tert-butylcyclohexanamine, identified by the CAS Registry Number 35735-41-2, is a substituted cycloaliphatic amine.[1][2] Its structure consists of a cyclohexane ring bearing two substituents: a sterically demanding tert-butyl group and a primary amine group on adjacent carbons. This arrangement leads to the existence of cis and trans stereoisomers, which significantly influence the molecule's conformational preferences and reactivity. The bulky tert-butyl group tends to dominate the stereochemistry, typically locking the cyclohexane ring into a specific chair conformation to minimize steric strain. This compound serves as a valuable building block in synthetic organic chemistry, offering a scaffold for the development of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, characterization, and safe handling protocols.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.
Key Physicochemical Properties
The properties of 2-tert-butylcyclohexanamine are summarized below. These values, derived from computational models and experimental data, provide essential information for reaction planning and purification.
| Property | Value | Source |
| CAS Number | 35735-41-2 | PubChem[1] |
| Molecular Formula | C₁₀H₂₁N | PubChem[1] |
| Molecular Weight | 155.28 g/mol | PubChem[1] |
| Normal Boiling Point (Tboil) | 512.38 K (239.23 °C) | Cheméo (Joback Calculated)[3] |
| Normal Melting Point (Tfus) | 291.28 K (18.13 °C) | Cheméo (Joback Calculated)[3] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.550 | Cheméo (Crippen Calculated)[3] |
| Water Solubility (log10WS) | -2.97 mol/L | Cheméo (Crippen Calculated)[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 2-tert-butylcyclohexanamine.
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Mass Spectrometry (MS): GC-MS data is available for this compound.[1] The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 155, corresponding to the molecular weight. A prominent fragment would likely be observed at m/z 140, corresponding to the loss of a methyl group ([M-15]+). Another significant fragment at m/z 98 would arise from the loss of the tert-butyl group ([M-57]+).
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Infrared Spectroscopy (IR): As a primary amine, the IR spectrum is characterized by a distinctive N-H stretching vibration.[4] One would expect to see a doublet (from symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups will appear just below 3000 cm⁻¹.[4] An N-H bending vibration (scissoring) is also expected around 1590-1650 cm⁻¹. Vapor phase IR spectra are available for reference.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be complex due to the diastereotopic protons on the cyclohexane ring. Key signals would include a sharp singlet around 0.8-1.0 ppm integrating to 9H for the tert-butyl group. The protons on the cyclohexane ring would appear as a series of complex multiplets between 1.0 and 2.5 ppm. The proton on the carbon bearing the amine group (CH-NH₂) would likely appear as a multiplet further downfield. The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR: The spectrum would show 10 distinct carbon signals (assuming a single isomer). The quaternary carbon of the tert-butyl group would appear around 32-35 ppm, and the three methyl carbons of the tert-butyl group would be around 27-29 ppm. The carbons of the cyclohexane ring would resonate in the 20-60 ppm range. The carbon attached to the nitrogen (C-N) would be the most downfield of the ring carbons.
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Part 2: Synthesis, Reactivity, and Applications
Synthetic Pathways
The synthesis of 2-tert-butylcyclohexanamine typically begins with its ketone analogue, 2-tert-butylcyclohexanone. The most direct and common laboratory method is the reductive amination of this ketone. This process involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by in-situ reduction to the desired primary amine.
Another potential route involves the catalytic hydrogenation of 2-tert-butylphenol to produce 2-tert-butylcyclohexanol, which would then require further functional group manipulation to install the amine.[5] However, reductive amination from the ketone is generally more direct.
Experimental Protocol: Reductive Amination of 2-tert-Butylcyclohexanone
This protocol describes a generalized procedure for the synthesis of 2-tert-butylcyclohexanamine.
Causality: The choice of sodium cyanoborohydride (NaBH₃CN) or a similar mild reducing agent is crucial. It is selective for the protonated imine intermediate over the ketone starting material, which minimizes the formation of the corresponding alcohol as a byproduct. An excess of the ammonia source is used to drive the equilibrium towards imine formation.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-tert-butylcyclohexanone (1.0 eq) in an appropriate solvent such as methanol or ethanol.
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Ammonia Source Addition: Add a significant excess of an ammonia source, such as ammonium acetate (e.g., 10 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature.
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pH Adjustment (if necessary): Monitor the pH of the reaction. The reaction is typically most efficient under mildly acidic conditions (pH 5-6), which facilitates imine formation without passivating the amine. If needed, add small amounts of acetic acid.
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Reductant Addition: Slowly add a mild reducing agent like sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise to the stirring solution. Be aware of potential gas evolution.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.
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Workup: Carefully quench the reaction by adding an aqueous base (e.g., 1M NaOH) until the solution is basic (pH > 10) to neutralize the ammonium salt and free the amine.
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Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica gel to yield 2-tert-butylcyclohexanamine.
Synthetic Workflow Diagram
Caption: Workflow for the Synthesis of 2-tert-butylcyclohexanamine.
Potential Applications
While specific large-scale industrial applications for 2-tert-butylcyclohexanamine are not widely documented, its structure makes it a person of interest for several research areas:
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Pharmaceutical Scaffolding: Substituted cyclohexylamines are common motifs in biologically active compounds. The defined stereochemistry imposed by the tert-butyl group can be exploited to create chiral ligands or drug candidates with specific receptor binding properties.
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Asymmetric Synthesis: As a chiral amine (if resolved into its enantiomers), it can be used as a resolving agent or as a chiral auxiliary in asymmetric synthesis.
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Material Science: Amines are often used as curing agents for epoxy resins or as building blocks for polymers. The bulky tert-butyl group could impart unique thermal or mechanical properties to such materials.
Part 3: Safety, Handling, and Hazard Management
2-Tert-butylcyclohexanamine is a hazardous chemical that requires strict safety protocols. The following information is synthesized from available Safety Data Sheets (SDS).[1][6][7][8]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][7] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Safe Handling and Storage
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Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Facilities must be equipped with an eyewash station and a safety shower.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Keep away from heat, sparks, open flames, and other ignition sources.[6] Use non-sparking tools and take precautionary measures against static discharge.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible substances such as strong oxidizing agents.[6]
First-Aid and Emergency Procedures
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Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
-
Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[9] Ventilate the area and remove all sources of ignition.[6]
References
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Cheméo. (n.d.). Chemical Properties of Cyclohexylamine, 2-tert-butyl (CAS 35735-41-2). Retrieved from [Link]
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PubChem. (n.d.). 2-Tert-butylcyclohexan-1-amine (CID 520760). National Center for Biotechnology Information. Retrieved from [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Tert-Butylcyclohexanone, 97%. Retrieved from [Link]
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PubChem. (n.d.). 2-tert-Butylcyclohexanone (CID 102681). National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2-tert-butyl-1-methylcyclohexan-1-amine hydrochloride. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2-tert-Butylcyclohexanamine (mixture of isomers), min 95%, 100 mg. Retrieved from [Link]
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NIST. (n.d.). 2-tert-Butylcyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2-tert-Butylcyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). trans-2-tert-Butyl-trans-4-methyl-cyclohexanol. Retrieved from [Link]
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PubChem. (n.d.). N-tert-butylcyclohexylamine (CID 103920). National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Retrieved from [Link]
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The Perfumers Apprentice. (2022, August 25). Safety Data Sheet. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). tert-butyl-cyclohexyl-amine. Retrieved from [Link]
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ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 4. Synthesis of cis and trans-4-tert-butyl cyclohexyl BTCP.... Retrieved from [Link]
- Google Patents. (n.d.). EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol.
- Google Patents. (n.d.). WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol.
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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